molecular formula C17H21BF2N2O2 B13726662 1-(3,4-Difluorophenethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-(3,4-Difluorophenethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B13726662
M. Wt: 334.2 g/mol
InChI Key: TXPQYXPDSSXOFG-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorophenethylamine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Formation of Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving the condensation of the amine group with a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the phenethyl group.

    Substitution: The fluorine atoms on the phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenethyl moiety.

Scientific Research Applications

1-(3,4-Difluorophenethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boron-containing group can participate in unique interactions, enhancing the compound’s efficacy or selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Difluorophenethyl)-1H-pyrazole: Lacks the boron-containing group, which may affect its reactivity and applications.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Lacks the phenethyl group, which may influence its biological activity and material properties.

Uniqueness

1-(3,4-Difluorophenethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the presence of both the difluorophenethyl and boron-containing groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H21BF2N2O2

Molecular Weight

334.2 g/mol

IUPAC Name

1-[2-(3,4-difluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C17H21BF2N2O2/c1-16(2)17(3,4)24-18(23-16)13-10-21-22(11-13)8-7-12-5-6-14(19)15(20)9-12/h5-6,9-11H,7-8H2,1-4H3

InChI Key

TXPQYXPDSSXOFG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC3=CC(=C(C=C3)F)F

Origin of Product

United States

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